1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17481887
InChI: InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2
SMILES:
Molecular Formula: C8H10ClFN2
Molecular Weight: 188.63 g/mol

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17481887

Molecular Formula: C8H10ClFN2

Molecular Weight: 188.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H10ClFN2
Molecular Weight 188.63 g/mol
IUPAC Name 1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2
Standard InChI Key MDRSNVUIBDECBJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)Cl)C(CN)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (1S)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine, reflecting its absolute configuration at the chiral center (C1) and the positions of the halogen substituents on the aromatic ring . The (S) designation indicates that the priority groups around the chiral center follow a counterclockwise orientation according to the Cahn-Ingold-Prelog rules.

Molecular Descriptors

  • Molecular Formula: C8H10ClFN2\text{C}_8\text{H}_{10}\text{ClFN}_2

  • Molecular Weight: 188.63 g/mol

  • SMILES Notation: N[C@@H](CN)C1=C(C=C(C=C1F)Cl\text{N}[C@@H](\text{CN})\text{C}_1=\text{C}(\text{C}=\text{C}(\text{C}=\text{C}_1\text{F})\text{Cl}

  • InChIKey: CHRUJYWIGBYSHX-MRVPVSSYSA-N

The compound’s structure features a planar phenyl ring with electron-withdrawing substituents (Cl and F) that influence its electronic distribution and reactivity. The ethane-1,2-diamine group introduces two primary amine functionalities, enabling participation in hydrogen bonding and coordination chemistry.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of vicinal diamines, including (1S)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine, often employs multi-step telescoped reactions. A representative approach involves:

  • Epoxide Formation: Reaction of a substituted benzaldehyde with chloromethyl phenyl sulfone to yield an epoxysulfone intermediate .

  • Aminolysis: Treatment of the epoxide with a primary amine (e.g., benzylamine) under mild conditions to open the epoxide ring, forming a β-amino alcohol .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the β-amino alcohol to the vicinal diamine .

For the target compound, the starting material would be 2-chloro-3-fluorobenzaldehyde. Critical parameters include reaction temperature (0–25°C), solvent polarity (dichloromethane or ethanol), and stoichiometric control to minimize side reactions .

Industrial-Scale Production

Large-scale synthesis typically utilizes continuous flow reactors to enhance yield and reproducibility. Purification involves crystallization or column chromatography to achieve >95% enantiomeric excess . Challenges include managing the hygroscopic nature of the diamine and preventing racemization during storage.

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol. Insoluble in nonpolar solvents like hexane .

  • Stability: Sensitive to oxidation; storage under inert gas (N2_2) at −20°C is recommended .

Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaKey Structural Differences
(1S)-1-(3-Chloro-4-fluorophenyl)ethane-1,2-diamineC8H10ClFN2\text{C}_8\text{H}_{10}\text{ClFN}_2Halogen positions reversed (Cl at 3, F at 4)
1-(4-Chlorophenyl)ethane-1,2-diamineC8H11ClN2\text{C}_8\text{H}_{11}\text{ClN}_2Lacks fluorine substituent
1-(2-Fluorophenyl)ethane-1,2-diamineC8H11FN2\text{C}_8\text{H}_{11}\text{FN}_2Lacks chlorine substituent

The 2-chloro-3-fluoro substitution pattern in the target compound enhances its dipole moment (calculated: 2.8 D) compared to monosubstituted analogues, potentially improving membrane permeability in biological systems .

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